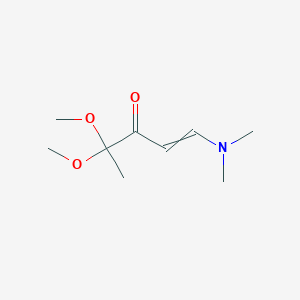
Methyl 3-fluoro-2-hydroxybenzoate
Vue d'ensemble
Description
“Methyl 3-fluoro-2-hydroxybenzoate” is a chemical compound that can be used in the preparation of compounds with the ability to inhibit cytosolic phospholipase A2α . It is also an intermediate in the synthesis of 3- (2-fluoro-4-hydroxyphenyl)-5- (trifluoromethyl) -4-isoxazolecarboxylic acid methyl ester .
Synthesis Analysis
The synthesis of “Methyl 3-fluoro-2-hydroxybenzoate” involves the use of 3-Fluoro-2-methylbenzoic acid as an aryl fluorinated building block . This compound is used in the GC-MS detection of metabolites from cell cultures containing 6-fluoro-3-methylphenol .Molecular Structure Analysis
The molecular formula of “Methyl 3-fluoro-2-hydroxybenzoate” is C8H7FO3 . The average mass is 170.138 Da and the monoisotopic mass is 170.037918 Da .Physical And Chemical Properties Analysis
“Methyl 3-fluoro-2-hydroxybenzoate” is a solid at room temperature . It has a molecular weight of 170.14 .Applications De Recherche Scientifique
1. Fluorescent Sensing and Imaging
Methyl 3-fluoro-2-hydroxybenzoate derivatives, such as methyl 3,5-bis((E)-(2-hydroxyphenylimino)methyl)-4-hydroxybenzoate, have been synthesized and utilized as fluorescent sensors. These compounds exhibit high selectivity and sensitivity towards certain metal ions, such as Al3+. They can be used in bio-imaging applications, particularly in detecting specific ions in living cells, as demonstrated in human cervical HeLa cancer cell lines using confocal fluorescence microscopy (Ye et al., 2014).
2. Metabolism and Biochemical Transformations
Studies have investigated the metabolism of hydroxylated and fluorinated benzoates, including methyl 3-fluoro-2-hydroxybenzoate, in various microbial systems. These studies provide insights into the metabolic pathways and biochemical transformations of aromatic compounds under different conditions, such as anaerobic environments. For instance, the degradation of m-cresol in a denitrifying bacterium was studied, suggesting a degradation pathway via 3-hydroxybenzoate, with potential implications for understanding microbial degradation processes (Bonting et al., 1995).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 3-fluoro-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGQRZHYRCJTKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341548 | |
| Record name | Methyl 3-fluoro-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-fluoro-2-hydroxybenzoate | |
CAS RN |
70163-98-3 | |
| Record name | Methyl 3-fluoro-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(Thiophen-2-ylmethyl)-amino]-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1296723.png)











